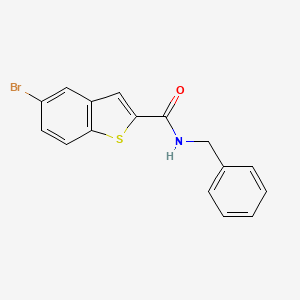

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide

Description

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H12BrNOS. It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c17-13-6-7-14-12(8-13)9-15(20-14)16(19)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAZPWBKMGLIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting cell growth in various cancer cell lines. It specifically targets pathways related to cell proliferation and apoptosis, such as the PI3K/Akt/mTOR pathway. In vitro studies have demonstrated up to 70% inhibition of cell viability in breast cancer cell lines at concentrations of 100 µM .

-

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against several bacterial strains. It demonstrates effectiveness particularly against Gram-positive bacteria, disrupting bacterial cell membranes and leading to cell death. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µM Streptococcus agalactiae 75 µM Escherichia coli 100 µM

Drug Development

The compound serves as a lead structure for the development of novel pharmaceuticals aimed at treating cancer and infectious diseases. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Enzyme Inhibition Studies

This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has shown inhibitory activity against PfENR (enoyl-acyl carrier protein reductase), which is crucial for malaria parasite survival . This suggests its potential application in developing anti-malarial therapies.

Case Study: Anticancer Effects

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound's mechanism of action was linked to the inhibition of key signaling pathways essential for cancer cell survival .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, showing promising results particularly against Staphylococcus aureus. The disruption of bacterial membranes was identified as the primary mechanism leading to bacterial cell death.

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Benzofuran derivatives

Indole derivatives

Other benzothiophene derivatives

Biological Activity

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a bromine atom and a benzyl substituent, which influences its biological activity. Its molecular formula is , with a molecular weight of 316.21 g/mol.

Biological Activity Overview

This compound exhibits several significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Cell Growth Inhibition : The compound has shown promising results in inhibiting cell growth in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer (MCF-7). For instance, in vitro assays revealed an IC50 value of approximately 7.17 µM against MCF-7 cells, indicating moderate potency .

- Mechanisms of Action : The compound induces apoptosis through modulation of the mitochondrial apoptosis pathway. It significantly upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift enhances the Bax/Bcl-2 ratio, promoting apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 7.17 ± 0.94 | Apoptosis via Bax/Bcl-2 modulation |

| A549 | 9.57 ± 0.62 | Cell cycle arrest at G2/M phase |

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- VEGFR-2 Inhibition : The compound demonstrates inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The reported IC50 values for VEGFR-2 inhibition range from 0.503 µM to 0.728 µM .

Case Studies

Several research studies have focused on the biological activity of related compounds within the benzothiophene class, providing insights into the potential applications of this compound.

Study 1: Anticancer Efficacy

A study by Kumbhare et al. evaluated various benzothiophene derivatives for their anticancer activity against multiple cell lines, including U-937 and THP-1. The findings indicated that derivatives with similar structural motifs exhibited significant cytotoxicity, suggesting that N-benzyl derivatives may also possess similar or enhanced activities .

Study 2: Structural Activity Relationship (SAR) Analysis

Research involving SAR analysis has shown that modifications in the benzothiophene structure can lead to variations in biological activity. For instance, compounds with different substituents on the benzothiophene ring displayed diverse potencies against cancer cell lines, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What are the established synthetic methodologies for preparing N-benzyl-5-bromo-1-benzothiophene-2-carboxamide?

Answer:

The compound is synthesized via multi-step reactions involving bromination, benzylation, and carboxamide formation. Key methods include:

- Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to introduce bromine at the 5-position of the benzothiophene core. For example, describes Pd-catalyzed coupling of bromoacetamide intermediates .

- Benzylation : Reaction of 5-bromo-1-benzothiophene-2-carboxylic acid with benzylamine via EDCI/HOBt-mediated coupling .

- Purification : Use of solvent mixtures (e.g., ethyl acetate/petroleum ether) for crystallization, achieving yields of 71–86% .

Validation via ¹H NMR (δ 7.8–7.2 ppm for aromatic protons) and MS (m/z matching molecular ions) is critical .

Basic: How should researchers validate the structural integrity of this compound?

Answer:

Use a combination of spectroscopic techniques :

- ¹H/¹³C NMR : Confirm benzyl group integration (δ 4.6–4.8 ppm for CH₂) and bromothiophene aromatic environments .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ = 386.2) and isotopic patterns for bromine .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) .

Cross-reference data with NIST or PubChem entries for accuracy .

Advanced: What strategies address low yields in the bromination step of benzothiophene precursors?

Answer:

Optimize parameters such as:

- Catalyst Systems : Pd(OAc)₂/Xantphos enhances regioselectivity at the 5-position .

- Reaction Temperature : Lower temperatures (0–25°C) reduce side reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) direct bromination; DFT calculations (e.g., Gaussian 09) predict electronic effects .

reports 82–86% yields using solvent-dependent protocols .

Advanced: How can researchers resolve discrepancies in biological activity data among structural analogs?

Answer:

Conduct systematic SAR analysis :

- Analog Synthesis : Vary substituents (e.g., halogens, methoxy) at the benzyl or thiophene positions .

- Standardized Assays : Use in vitro models (e.g., enzyme inhibition) and validate with triplicate measurements .

- Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to correlate activity with binding affinity .

highlights the importance of substituent bulk/electronic effects on bioactivity .

Basic: What safety protocols are recommended for handling brominated benzothiophene derivatives?

Answer:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Keep below -20°C in amber glass to prevent decomposition .

emphasizes avoiding ignition sources (P210) due to flammability risks .

Advanced: How to design a SAR study for this compound derivatives?

Answer:

- Library Design : Synthesize analogs with substitutions at the benzyl (e.g., nitro, methoxy) and carboxamide (e.g., methyl, cyclopropyl) groups .

- High-Throughput Screening : Test analogs in dose-response assays (e.g., IC₅₀ determination) .

- Data Triangulation : Combine in vitro results with molecular dynamics simulations (e.g., GROMACS) .

and demonstrate the impact of para-substituents on activity .

Advanced: How to analyze conflicting spectral data in structural characterization?

Answer:

- Multi-Technique Validation : Cross-check NMR, MS, and IR data for consistency. For example, ’s NIST IR library resolves ambiguous carbonyl peaks .

- Isotopic Patterns : Confirm bromine presence via MS isotopic clusters (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethyl Acetate/Petroleum Ether : Achieves high-purity crystals (mp 164–166°C) .

- Methanol/Water : Suitable for polar derivatives (e.g., hydroxyl-substituted analogs) .

Monitor solubility via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) .

Advanced: How to assess the compound’s stability under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 24h .

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed carboxamide) using C18 columns .

notes sensitivity to acidic conditions, requiring neutral storage .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.